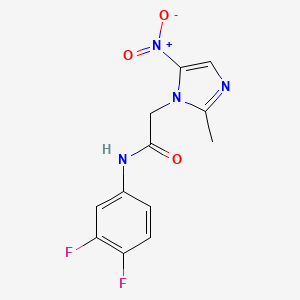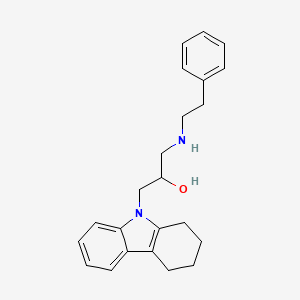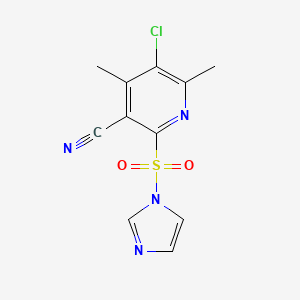![molecular formula C18H15FN2 B11510160 4-(4-fluorophenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine](/img/structure/B11510160.png)
4-(4-fluorophenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-fluorophenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine is a compound belonging to the benzodiazepine class, which is known for its wide range of clinical applications, including anxiolytic, sedative, and muscle relaxant properties . This compound is a designer benzodiazepine, which means it is a synthetic derivative designed to mimic the effects of traditional benzodiazepines while potentially avoiding legal restrictions .
Preparation Methods
The synthesis of 4-(4-fluorophenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine can be achieved through various synthetic routes. One common method involves the use of isocyanide reagents. In this process, benzodiazepine intermediates are prepared via a one-pot condensation reaction with tosylmethyl isocyanide or ethyl isocyanoacetate under mild conditions . This method is advantageous due to its scalability and efficiency.
Chemical Reactions Analysis
4-(4-fluorophenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine undergoes several types of chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen atoms, often using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Scientific Research Applications
4-(4-fluorophenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(4-fluorophenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine involves its binding to central benzodiazepine receptors, which interact allosterically with GABA receptors . This interaction potentiates the effects of the inhibitory neurotransmitter GABA, leading to increased inhibition of the ascending reticular activating system and blocking cortical and limbic arousal .
Comparison with Similar Compounds
4-(4-fluorophenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine is similar to other designer benzodiazepines such as clonazolam, deschloroetizolam, flubromazolam, and meclonazepam . it is unique in its specific chemical structure, which imparts distinct pharmacological properties. For instance, its fluorophenyl group enhances its binding affinity to GABA-A receptors, making it potentially more potent than some of its analogs .
Properties
Molecular Formula |
C18H15FN2 |
|---|---|
Molecular Weight |
278.3 g/mol |
IUPAC Name |
4-(4-fluorophenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine |
InChI |
InChI=1S/C18H15FN2/c19-15-9-7-13(8-10-15)18-17-6-3-11-21(17)16-5-2-1-4-14(16)12-20-18/h1-11,18,20H,12H2 |
InChI Key |
KBRDRDNCEKUANR-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2N3C=CC=C3C(N1)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[6-(Morpholine-4-sulfonyl)-2,3-dihydro-indol-1-yl]-ethanone](/img/structure/B11510081.png)

![4-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]amino}-3-phenylbutanoic acid](/img/structure/B11510102.png)
![1-(3,4-Dichlorophenyl)-4-[(4-ethylphenyl)sulfonyl]piperazine](/img/structure/B11510104.png)
![2-(4-nitrophenyl)-4-{(E)-[(2-phenylethyl)imino]methyl}-5-propyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11510107.png)
![N-[4-[chloro(difluoro)methoxy]phenyl]-2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B11510109.png)
![methyl 4-(10-acetyl-1-oxo-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)benzoate](/img/structure/B11510121.png)

![N~2~-[(5-amino-1H-tetrazol-1-yl)acetyl]-N~2~-(furan-2-ylmethyl)-N-(4-methoxyphenyl)isovalinamide](/img/structure/B11510126.png)
![N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide](/img/structure/B11510138.png)

![N-{4-[(5Z)-5-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-2-imino-4-oxo-1,3-thiazolidin-3-yl]-1,2,5-oxadiazol-3-yl}acetamide](/img/structure/B11510142.png)
![3-(10-benzoyl-1-oxo-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)phenyl benzoate](/img/structure/B11510144.png)

